6beta-Hydroxyeplerenone
Overview
Description
6beta-Hydroxyeplerenone is a metabolite of Eplerenone . Eplerenone belongs to the general class of medicines called antihypertensives. It is used alone or together with other medicines to treat high blood pressure (hypertension) and congestive heart failure (CHF) after a heart attack .
Molecular Structure Analysis
The molecular formula of 6beta-Hydroxyeplerenone is C24H30O7 . The molecular weight is 430.49 . For a detailed molecular structure, one could use a 3D visualization program like VESTA .Physical And Chemical Properties Analysis
6beta-Hydroxy Eplerenone appears as a white to off-white solid. It has a melting point of 128 - 135 °C and is soluble in chloroform and methanol .Scientific Research Applications
Cardiovascular Medicine
6beta-Hydroxyeplerenone: is a metabolite of Eplerenone , a medication primarily used to treat hypertension and heart failure . It acts as a selective aldosterone receptor antagonist, which helps in reducing blood pressure and preventing heart attacks by blocking the effects of aldosterone, a hormone that increases blood volume .
Pharmacology
In pharmacological research, 6beta-Hydroxyeplerenone is studied for its potential to improve survival rates in patients with left ventricular systolic dysfunction and congestive heart failure post-myocardial infarction . Its role in the renin-angiotensin-aldosterone system (RAAS) is of particular interest due to its implications in cardiovascular diseases .
Biochemistry
As a biochemical tool, 6beta-Hydroxyeplerenone is used to study enzyme regulation and the interaction with enzyme agonists & antagonists . It serves as a reference material in proteomics research, aiding in the understanding of metabolic pathways and enzyme functions .
Material Science
While direct applications of 6beta-Hydroxyeplerenone in material science are not well-documented, related compounds and metabolites are often used in the development of responsive materials and polymers . These materials have potential applications in light-responsive drug delivery systems , photothermal actuators , and sensors .
Environmental Impact Studies
Research into the environmental impact of pharmaceuticals, including metabolites like 6beta-Hydroxyeplerenone, is crucial. Studies focus on the life-cycle assessment of medical devices and drugs to understand their ecological footprint and promote sustainable practices in the healthcare industry .
Industrial Applications
6beta-Hydroxyeplerenone’s parent compound, Eplerenone, is used in the industry as a reference material for quality control and to ensure the accuracy of data analysis in biochemical manufacturing processes . This ensures that products meet the necessary standards for medical use.
Medical Device Development
The metabolite’s properties are valuable in the development of medical devices, particularly in the creation of biosensors and diagnostic tools that can monitor hormonal levels and assess cardiovascular health .
Advanced Therapeutics
Innovative therapeutic approaches, such as targeted drug delivery systems , may utilize 6beta-Hydroxyeplerenone’s biochemical properties to enhance treatment efficacy for conditions related to aldosterone imbalance .
Future Directions
While specific future directions for 6beta-Hydroxyeplerenone are not mentioned in the literature, the field of drug metabolism and pharmacokinetics continues to be an area of active research. Understanding the metabolism of drugs like Eplerenone and its metabolites can inform safer and more effective therapeutic strategies .
Mechanism of Action
Target of Action
The primary target of 6beta-Hydroxyeplerenone is the mineralocorticoid receptor . This receptor plays a crucial role in the regulation of blood pressure and the pathophysiology of cardiovascular disease .
Mode of Action
6beta-Hydroxyeplerenone selectively binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . Aldosterone is a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease . The binding of 6beta-Hydroxyeplerenone to the mineralocorticoid receptor inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
It is known that the compound’s interaction with the mineralocorticoid receptor disrupts the raas, a critical system for blood pressure regulation and fluid balance . This disruption leads to sustained increases in plasma renin and serum aldosterone .
Pharmacokinetics
It is known that the compound’s parent drug, eplerenone, has been evaluated in more than 800 individuals, including patients with hypertension, hepatic disease, and renal disease .
Result of Action
The binding of 6beta-Hydroxyeplerenone to the mineralocorticoid receptor and the subsequent disruption of the RAAS can lead to a variety of effects at the molecular and cellular level. These effects include sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion . This can result in lowered blood pressure and reduced end-organ damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6beta-Hydroxyeplerenone. For example, environmental pollutants can disrupt beta cell function and increase insulin resistance, thereby contributing to diseases related to insulin resistance . Furthermore, these chemicals can affect the immune system in ways that may induce or exacerbate autoimmunity . Therefore, the environment in which 6beta-Hydroxyeplerenone is administered can significantly impact its effectiveness.
properties
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyeplerenone | |
CAS RN |
209253-80-5 | |
Record name | Hydroxyeplerenone, 6beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYEPLERENONE, 6.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.